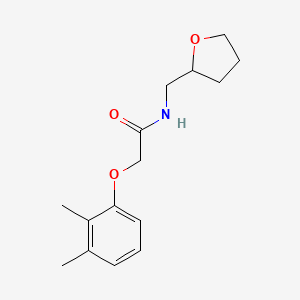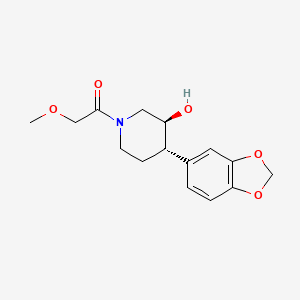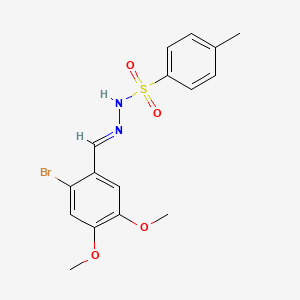
2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as DMTFMA, is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized using a specific method and has been found to have potential applications in various areas of research, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have potential applications in various areas of scientific research. The compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has also been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act on specific receptors in the body. The compound has been found to have an affinity for certain receptors, including the sigma-1 receptor and the cannabinoid receptor. 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has also been found to modulate the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and has been found to reduce inflammation in animal models of inflammation. 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has also been found to have neuroprotective effects and has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to have a high yield. 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is also stable and can be stored for long periods. However, one limitation of 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of research is to further understand its mechanism of action and how it interacts with specific receptors in the body. Another area of research is to investigate the potential of 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide as a treatment for various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2,3-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide for therapeutic use.
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-5-3-7-14(12(11)2)19-10-15(17)16-9-13-6-4-8-18-13/h3,5,7,13H,4,6,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMPQBZVCYDMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916478.png)
![N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916481.png)
![methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)

![N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916490.png)

amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3916509.png)
![N-[7-tert-butyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B3916515.png)
amine](/img/structure/B3916525.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3916536.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
![methyl 1-(2-methoxyethyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916554.png)

![3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916573.png)